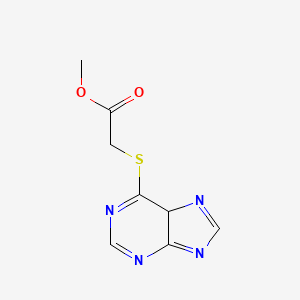![molecular formula C7H11BrClN3 B12271754 1-[(azetidin-3-yl)methyl]-4-bromo-1H-pyrazole hydrochloride](/img/structure/B12271754.png)
1-[(azetidin-3-yl)methyl]-4-bromo-1H-pyrazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Azetidin-3-yl)methyl]-4-bromo-1H-pyrazole hydrochloride is a heterocyclic compound that features both azetidine and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the azetidine ring, a four-membered nitrogen-containing ring, and the pyrazole ring, a five-membered ring containing two nitrogen atoms, contributes to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-[(azetidin-3-yl)methyl]-4-bromo-1H-pyrazole hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines . The final step involves the Suzuki–Miyaura cross-coupling reaction with boronic acids to introduce the brominated pyrazole moiety .
Análisis De Reacciones Químicas
1-[(Azetidin-3-yl)methyl]-4-bromo-1H-pyrazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with different nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: The Suzuki–Miyaura cross-coupling reaction is a notable example, where the brominated pyrazole reacts with boronic acids to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[(Azetidin-3-yl)methyl]-4-bromo-1H-pyrazole hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new pharmaceuticals. It can be used to develop inhibitors or modulators of specific biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly those containing heterocyclic structures.
Biological Studies: Researchers use this compound to study the biological activity of azetidine and pyrazole derivatives, which can lead to the discovery of new bioactive compounds.
Mecanismo De Acción
The mechanism of action of 1-[(azetidin-3-yl)methyl]-4-bromo-1H-pyrazole hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The azetidine and pyrazole rings can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their function .
Comparación Con Compuestos Similares
1-[(Azetidin-3-yl)methyl]-4-bromo-1H-pyrazole hydrochloride can be compared with other similar compounds, such as:
1-[(Azetidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol hydrochloride: This compound features a triazole ring instead of a pyrazole ring, offering different chemical properties and biological activities.
5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride: This compound contains an oxadiazole ring, which can lead to different reactivity and applications.
The uniqueness of this compound lies in its combination of azetidine and pyrazole rings, which provides a distinct set of chemical and biological properties.
Propiedades
Fórmula molecular |
C7H11BrClN3 |
|---|---|
Peso molecular |
252.54 g/mol |
Nombre IUPAC |
1-(azetidin-3-ylmethyl)-4-bromopyrazole;hydrochloride |
InChI |
InChI=1S/C7H10BrN3.ClH/c8-7-3-10-11(5-7)4-6-1-9-2-6;/h3,5-6,9H,1-2,4H2;1H |
Clave InChI |
FZQHTUNBECXDHM-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)CN2C=C(C=N2)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12271673.png)
![N-[1-(3-chlorobenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12271691.png)
![Methyl 4,5-dimethoxy-2-(2-{[4-(4-methylphenyl)phthalazin-1-YL]sulfanyl}acetamido)benzoate](/img/structure/B12271693.png)
![4-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12271697.png)
![4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-methylpyrimidine](/img/structure/B12271703.png)
![N,N-dimethyl-2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12271707.png)
![3-Azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B12271710.png)
![5-Methoxy-2-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B12271713.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide](/img/structure/B12271715.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyridazine](/img/structure/B12271743.png)

![N-(2-Benzoyl-4-chlorophenyl)-2-[(3-cyano-4,6-dimethylpyridin-2-YL)sulfanyl]acetamide](/img/structure/B12271749.png)

